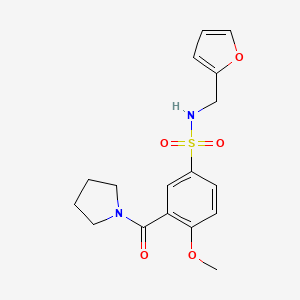![molecular formula C17H18N2O4 B5331399 N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B5331399.png)
N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea, also known as MDMA, is a psychoactive drug that has been studied extensively for its potential therapeutic benefits. MDMA has been used in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating pleasure and reward. Norepinephrine is a neurotransmitter that is involved in regulating arousal and alertness.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone that is involved in social bonding and trust. N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea can also cause dehydration, electrolyte imbalances, and liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea has several advantages for lab experiments. It can be used to study the effects of serotonin, dopamine, and norepinephrine on the brain. It can also be used to study the effects of social bonding and trust on behavior. However, there are also limitations to using N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea in lab experiments. It is difficult to control the dosage and purity of the drug, and it can be difficult to obtain the necessary approvals for human studies.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea. One area of research is the development of safer and more effective forms of the drug for therapeutic use. Another area of research is the study of the long-term effects of N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea use on the brain and body. Additionally, there is ongoing research on the potential use of N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea in the treatment of other disorders, such as addiction and autism.
Synthesemethoden
N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea is synthesized by the reaction of safrole with hydrochloric acid and methylamine. The reaction produces a white crystalline powder that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea has been studied extensively for its potential therapeutic benefits. It has been used in the treatment of PTSD, anxiety disorders, and depression. N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea has been shown to increase empathy and decrease fear, which may be beneficial in the treatment of these disorders. Studies have also shown that N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea can increase emotional openness and enhance communication in therapy sessions.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(12-3-6-14(21-2)7-4-12)18-17(20)19-13-5-8-15-16(9-13)23-10-22-15/h3-9,11H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQKEUEHRYFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide](/img/structure/B5331336.png)
![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)
![2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile](/img/structure/B5331367.png)
![2-butyl-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331371.png)

![4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5331392.png)

![2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5331403.png)
![6-(methoxymethyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5331404.png)